molecular formula C20H24N4O5S B12182788 2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide

2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide

Cat. No.: B12182788
M. Wt: 432.5 g/mol
InChI Key: ZXJBQLJUOKBNOE-UHFFFAOYSA-N
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Description

The compound 2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. Its structure comprises multiple functional groups, including a thiazole ring, a pyrrole ring, and methoxyphenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the pyrrole ring and subsequent functionalization to introduce the methoxyphenyl and acetamide groups. Common reagents used in these reactions include thionyl chloride, methoxybenzaldehyde, and ethyl acetoacetate. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms, such as converting nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide: has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide include:

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H24N4O5S

Molecular Weight

432.5 g/mol

IUPAC Name

2-[4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-hydroxy-5-imino-2H-pyrrol-1-yl]-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C20H24N4O5S/c1-27-7-6-22-17(26)10-24-9-14(25)18(19(24)21)20-23-13(11-30-20)12-4-5-15(28-2)16(8-12)29-3/h4-5,8,11,21,25H,6-7,9-10H2,1-3H3,(H,22,26)

InChI Key

ZXJBQLJUOKBNOE-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CN1CC(=C(C1=N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

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